2’-Deoxyguanosine 3’,5’-Dibutanoate 2’-Deoxyguanosine 3’,5’-Dibutanoate
Brand Name: Vulcanchem
CAS No.: 79971-08-7
VCID: VC0045131
InChI: InChI=1S/C18H25N5O6/c1-3-5-13(24)27-8-11-10(29-14(25)6-4-2)7-12(28-11)23-9-20-15-16(23)21-18(19)22-17(15)26/h9-12H,3-8H2,1-2H3,(H3,19,21,22,26)/t10-,11+,12+/m0/s1
SMILES: CCCC(=O)OCC1C(CC(O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)CCC
Molecular Formula: C18H25N5O6
Molecular Weight: 407.4 g/mol

2’-Deoxyguanosine 3’,5’-Dibutanoate

CAS No.: 79971-08-7

Reference Standards

VCID: VC0045131

Molecular Formula: C18H25N5O6

Molecular Weight: 407.4 g/mol

2’-Deoxyguanosine 3’,5’-Dibutanoate - 79971-08-7

CAS No. 79971-08-7
Product Name 2’-Deoxyguanosine 3’,5’-Dibutanoate
Molecular Formula C18H25N5O6
Molecular Weight 407.4 g/mol
IUPAC Name [(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate
Standard InChI InChI=1S/C18H25N5O6/c1-3-5-13(24)27-8-11-10(29-14(25)6-4-2)7-12(28-11)23-9-20-15-16(23)21-18(19)22-17(15)26/h9-12H,3-8H2,1-2H3,(H3,19,21,22,26)/t10-,11+,12+/m0/s1
Standard InChIKey QKYJOTXTRCUHCM-QJPTWQEYSA-N
Isomeric SMILES CCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)CCC
SMILES CCCC(=O)OCC1C(CC(O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)CCC
Canonical SMILES CCCC(=O)OCC1C(CC(O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)CCC
PubChem Compound 187029
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator